molecular formula C7H11NO2 B15256700 Methyl 4-amino-4-methylpent-2-ynoate

Methyl 4-amino-4-methylpent-2-ynoate

Cat. No.: B15256700
M. Wt: 141.17 g/mol
InChI Key: XYGQRLFTYOKTPW-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-methylpent-2-ynoate is an organic compound with the molecular formula C7H11NO2. It is a derivative of pent-2-ynoate and features an amino group and a methyl group attached to the fourth carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-4-methylpent-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-4-methylpent-2-yne with methanol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-methylpent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-4-methylpent-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-4-methylpent-2-ynoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-methylpent-2-ynoate trifluoroacetate
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which includes an amino group and a methyl group attached to the fourth carbon atom of the pent-2-ynoate backbone. This structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 4-amino-4-methylpent-2-ynoate

InChI

InChI=1S/C7H11NO2/c1-7(2,8)5-4-6(9)10-3/h8H2,1-3H3

InChI Key

XYGQRLFTYOKTPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(=O)OC)N

Origin of Product

United States

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